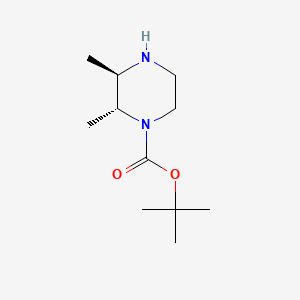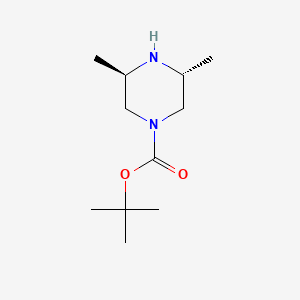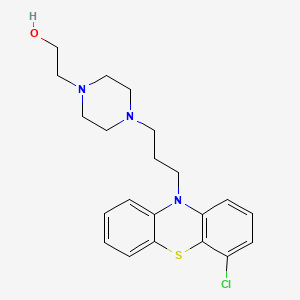
4-Chloro Perphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro Perphenazine, also known as Perphenazine, is a phenothiazine (FEEN-oh-THYE-a-zeen) anti-psychotic medicine . It is used to treat psychotic disorders such as schizophrenia and is also used to control severe nausea and vomiting . The chemical formula of Perphenazine is C21H26ClN3OS and it has a molecular weight of 403.97 .
Molecular Structure Analysis
The molecular structure of 4-Chloro Perphenazine consists of a phenothiazine core, which carries a chloro substituent at the 2-position and a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group at N-10 .Physical And Chemical Properties Analysis
Perphenazine has a melting point of 95-98°C, a boiling point of 580.4±50.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm3 . It is practically insoluble in water, freely soluble in methylene chloride, and soluble in ethanol .Applications De Recherche Scientifique
Pharmacological and Clinical Effects
4-Chloro Perphenazine, a derivative of phenothiazine, exhibits significant pharmacological properties. It acts as a central nervous system depressant affecting neural centers that control vomiting, vasomotor tone, temperature, and wakefulness. Clinically, it is utilized for treating various psychiatric conditions, such as schizophrenia, especially effective in catatonic, hebephrenic states, and cases of paranoid schizophrenia. Additionally, it is used for managing anxiety, tension, agitation, and psychomotor overactivity in both organic and functional psychoses. Its application extends to general medical practice, including the treatment of intractable pain and symptomatic relief of nausea and vomiting (Wright, 1959).
Antiviral Activity
Research in 2020 highlighted the potential antiviral activity of phenothiazines, including 4-Chloro Perphenazine, towards RNA-viruses. These drugs demonstrate inhibitory effects on clathrin-dependent endocytosis, cell-cell fusion, infection, replication of viruses, and viral entry into host cells. They display activity at non-toxic concentrations, indicating therapeutic potential for some viruses. However, further research on animal and human subjects is necessary to confirm these findings (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Anticancer Potential
Recent studies indicate that 4-Chloro Perphenazine may possess anticancer activity against various human cancer cell lines. The antitumor activity is mainly mediated through effects on the cell cycle, proliferation, or apoptosis. Potential molecular targets include drug efflux pumps and pathways regulated by D2 receptor antagonists. Due to their sedative and antiemetic properties, these antipsychotics could be used as adjuvant therapy for chemotherapy side effects (Otręba & Kośmider, 2020).
Neurological Distribution
A study examining the distribution of 4-Chloro Perphenazine in rat brains revealed a unique distribution pattern compared to similar pharmacological agents. This variation could be attributed to its chemical structure, providing insights into its pharmacological activity and potential therapeutic applications (Sanders, 1973).
Biochemical Applications
4-Chloro Perphenazine has been utilized in biochemical research, particularly in the study of copper corrosion inhibition. It demonstrates significant inhibitory efficiency, forming a protective film on the copper surface and following the Langmuir adsorption model. This application highlights its utility beyond medical and pharmacological fields (Zhou et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-[3-(4-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c22-17-5-3-7-19-21(17)27-20-8-2-1-6-18(20)25(19)10-4-9-23-11-13-24(14-12-23)15-16-26/h1-3,5-8,26H,4,9-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHLUNKUXKUSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro Perphenazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
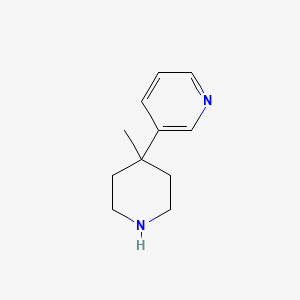
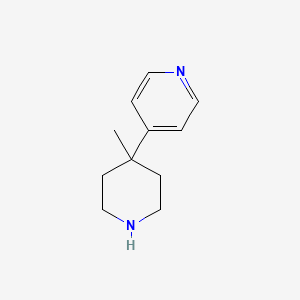
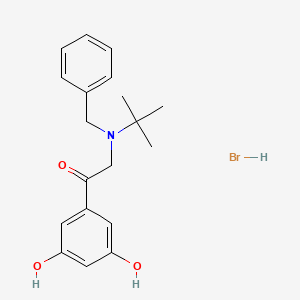
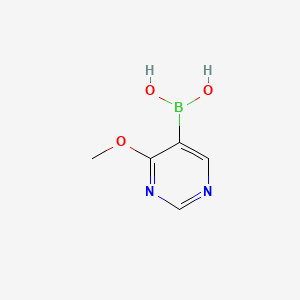
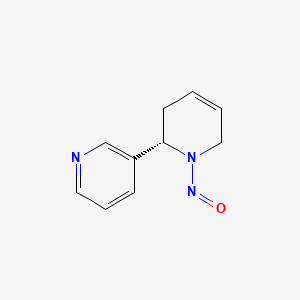
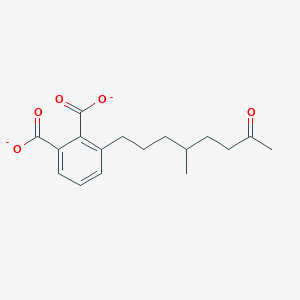
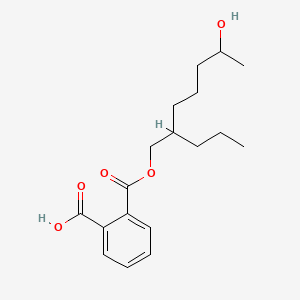
![[(8S,9R,11S,13S,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B566123.png)

![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)
